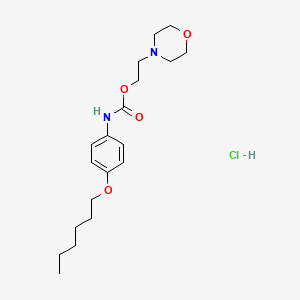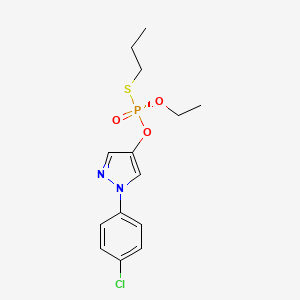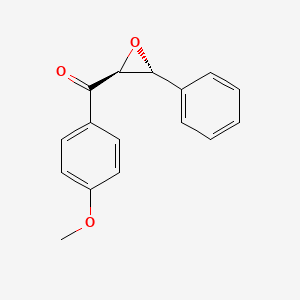
Balofloxacin, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Balofloxacin, (S)- is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . Balofloxacin functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Balofloxacin can be synthesized through a series of chemical reactions involving the formation of its core quinolone structure. One common method involves the reaction of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid with various reagents under controlled conditions . The synthesis typically involves steps such as cyclization, fluorination, and methoxylation.
Industrial Production Methods
In industrial settings, the production of Balofloxacin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Balofloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various alkylating agents are used for substitution reactions to modify the quinolone ring.
Major Products Formed
The major products formed from these reactions include modified quinolone derivatives with enhanced antibacterial activity .
Wissenschaftliche Forschungsanwendungen
Balofloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Wirkmechanismus
Balofloxacin exerts its effects by inhibiting the bacterial enzymes DNA-gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and repair. By inhibiting their action, Balofloxacin prevents bacterial cells from reproducing, leading to cell death . The compound’s molecular targets include the DNA-gyrase and topoisomerase IV enzymes, which are essential for maintaining the supercoiled structure of bacterial DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Pazufloxacin: Used for its broad-spectrum antibacterial activity.
Uniqueness
Balofloxacin is unique due to its enhanced activity against Gram-positive bacteria, including MRSA and Streptococcus pneumoniae . Its specific molecular modifications provide it with a distinct pharmacological profile compared to other fluoroquinolones .
Eigenschaften
CAS-Nummer |
165619-84-1 |
|---|---|
Molekularformel |
C20H24FN3O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
InChI-Schlüssel |
MGQLHRYJBWGORO-NSHDSACASA-N |
Isomerische SMILES |
CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Kanonische SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















